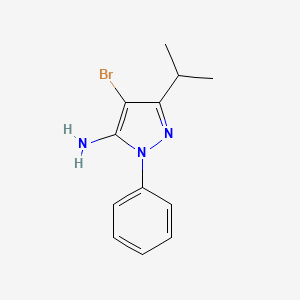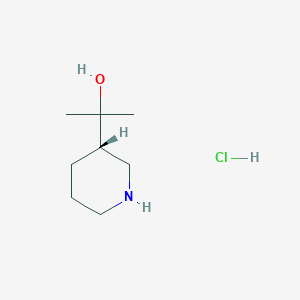![molecular formula C8H2Cl2F3N3 B15228430 2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B15228430.png)
2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine typically involves the reaction of 2,4-dichloro-6-(trifluoromethyl)pyrimidine with appropriate reagents under controlled conditions. One common method involves the use of phosphorus oxychloride (POCl3) and a base such as diisopropylethylamine (DIPEA) to facilitate the reaction . The reaction is carried out at elevated temperatures, usually around 70°C, to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amine derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors . For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its potential anticancer effects .
Comparison with Similar Compounds
2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine can be compared with other similar compounds, such as:
2,4-Dichloro-6-(trifluoromethyl)pyrimidine: This compound shares a similar structure but lacks the pyridine ring, which may affect its chemical properties and biological activities.
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine: This compound has additional substituents that may enhance its biological activities.
Properties
Molecular Formula |
C8H2Cl2F3N3 |
|---|---|
Molecular Weight |
268.02 g/mol |
IUPAC Name |
2,4-dichloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H2Cl2F3N3/c9-6-5-3(14-7(10)16-6)1-2-4(15-5)8(11,12)13/h1-2H |
InChI Key |
BWXYATVJUUFINO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1N=C(N=C2Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



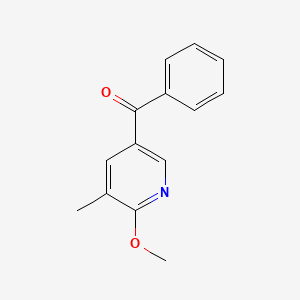


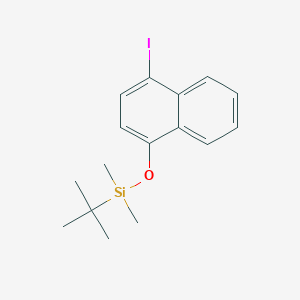
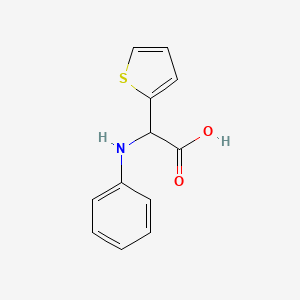

![7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228391.png)
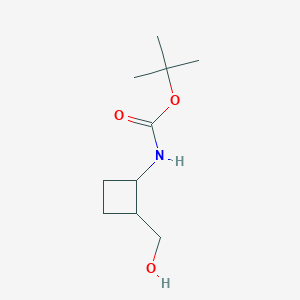
![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B15228400.png)
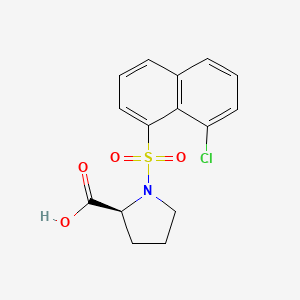
![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15228414.png)
